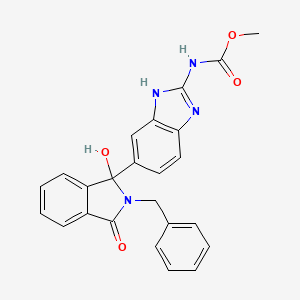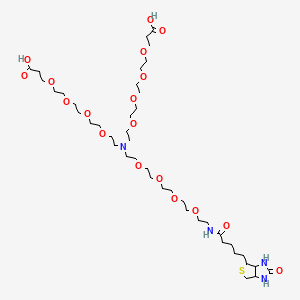
1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate is a complex organic compound with a unique structure that combines an oxetane ring, a long alkyl chain, and a formamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate typically involves multiple steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a carbonyl compound under ultraviolet light or using a photoinitiator.
Attachment of the Octyl Chain: The octyl chain can be introduced via a nucleophilic substitution reaction, where an octyl halide reacts with the oxetane ring in the presence of a strong base.
Formation of the Tridecan-2-yl Group: This step involves the alkylation of a suitable precursor with a tridecyl halide under basic conditions.
Introduction of the Formamido Group: The formamido group can be introduced through the reaction of the intermediate compound with formamide in the presence of a dehydrating agent.
Final Coupling Reaction: The final step involves the esterification of the intermediate compound with 2-formamido-4-methylpentanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the alkyl chains, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated products with various functional groups.
Applications De Recherche Scientifique
1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate has several scientific research applications:
Materials Science: The compound can be used as a building block for the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications.
Organic Synthesis: The compound’s unique structure makes it a valuable reagent for the development of new synthetic methodologies and the study of reaction mechanisms.
Biological Studies: It can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of 1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate depends on its specific application:
In Materials Science: The compound’s oxetane ring can undergo ring-opening polymerization, leading to the formation of cross-linked polymers with enhanced properties.
In Pharmaceuticals: The formamido group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
In Organic Synthesis: The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-acetamido-4-methylpentanoate: Similar structure but with an acetamido group instead of a formamido group.
1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-ethylpentanoate: Similar structure but with an ethyl group instead of a methyl group on the pentanoate moiety.
Uniqueness
1-(3-Octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate is unique due to the combination of its oxetane ring, long alkyl chains, and formamido group
Propriétés
Formule moléculaire |
C31H57NO5 |
|---|---|
Poids moléculaire |
523.8 g/mol |
Nom IUPAC |
1-(3-octyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate |
InChI |
InChI=1S/C31H57NO5/c1-5-7-9-11-13-14-15-16-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-17-12-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33) |
Clé InChI |
QYVBRBCSILZWFP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCCCC)OC(=O)C(CC(C)C)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3](/img/structure/B12293691.png)

![(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester](/img/structure/B12293698.png)
![2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12293703.png)
![(4aR,8aR)-1-ethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B12293708.png)

![N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B12293739.png)
